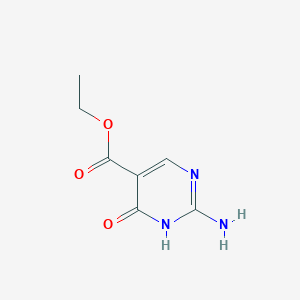

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-2-13-6(12)4-3-9-7(8)10-5(4)11/h3H,2H2,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRHGLKNOJHIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165517 | |

| Record name | Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15400-53-0 | |

| Record name | Ethyl 2-amino-1,4-dihydro-4-oxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15400-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015400530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates critical data including its chemical identity, physical properties, synthesis, spectroscopic characterization, and potential biological activities. Detailed experimental protocols, where available, and relevant signaling pathways are presented to support further research and development efforts.

Chemical Identity and Properties

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a pyrimidine derivative with the Chemical Abstracts Service (CAS) registry number 15400-53-0 . Its structure features a substituted pyrimidine ring, which is a common scaffold in a variety of biologically active molecules.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 15400-53-0 | [1][2] |

| Molecular Formula | C₇H₉N₃O₃ | [1][2] |

| Molecular Weight | 183.16 g/mol | [1] |

| IUPAC Name | Ethyl 2-amino-4-hydroxy-pyrimidine-5-carboxylate | |

| Synonyms | 2-Amino-5-carboethoxy-4-hydroxypyrimidine, 2-Amino-4-hydroxypyrimidine-5-carboxylic acid ethyl ester, 2-Amino-5-ethoxycarbonyl-4-hydroxypyrimidine | [1][2] |

| Appearance | White to Orange to Green powder to crystal | [1] |

| Melting Point | 300°C (decomposes) | [1] |

| pKa (Predicted) | 8.26 ± 0.50 | [1] |

| InChIKey | HRRHGLKNOJHIGY-UHFFFAOYSA-N | [1][2] |

Synthesis and Purification

General Synthetic Approach for Pyrimidine Core

The synthesis of the pyrimidine ring generally follows the Biginelli reaction or similar condensation reactions. For instance, a general procedure for a related compound, ethyl 2-hydroxy-4-aminopyrimidine-5-carboxylate, involves the reaction of an appropriate intermediate with sodium tert-butanol in a mixture of diethyl ether and tetrahydrofuran, followed by heating.[3]

Experimental Protocol: Recrystallization

A detailed recrystallization protocol for "2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE" has been described, yielding a product with 95% purity.[1]

Protocol:

-

The crude product is dissolved in an ethanol/water solvent mixture.

-

The solution is dried in an oven at 40°C.

-

The dried product is then dissolved in a 15 L solution of 60% water/40% ethanol for a secondary recrystallization.

-

If the initial recrystallized solution is turbid, it is clarified by steam heating for 1 hour.

-

Crystallization is initiated as the solution cools to 39°C and is then slowly cooled to room temperature.

-

This recrystallization process is repeated.

-

The final product is dried in a vacuum oven.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Table 2: Spectroscopic Data

| Technique | Data Availability and Details | Source(s) |

| Infrared (IR) Spectroscopy | Attenuated Total Reflectance (ATR-IR) and FTIR (KBr wafer) spectra are available. | [2][4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR and 13C NMR data are available through commercial and public databases. | [5] |

| Mass Spectrometry (MS) | Mass spectral data is available through commercial and public databases. | [5] |

| UV-Vis Spectroscopy | UV-Vis spectra are available. | [2] |

While specific peak assignments for the target molecule are not detailed in the available literature, data for closely related dihydropyrimidine derivatives show characteristic peaks. For example, in 1H NMR spectra of similar compounds, signals for the NH protons typically appear as broad singlets, while the ethyl ester group gives a characteristic quartet and triplet.[6] In 13C NMR, the carbonyl carbon of the ester and the carbons of the pyrimidine ring show distinct chemical shifts.[6]

Biological Activity and Potential Applications

The biological activity of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate has not been extensively reported. However, its structural isomer, Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, has been identified as a potential inhibitor of dihydroneopterin aldolase .[7] This enzyme is crucial in the folate biosynthesis pathway of microorganisms, making it a potential target for antimicrobial agents.[8][9]

Furthermore, the pyrimidine scaffold is present in a wide range of biologically active compounds, including inhibitors of the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway .[10]

Dihydroneopterin Aldolase Inhibition

Dihydroneopterin aldolase (DHNA) is an enzyme in the folate biosynthesis pathway.[8][9] Inhibition of this enzyme can disrupt the production of essential folate cofactors in microorganisms, leading to a bacteriostatic or bactericidal effect. The structural similarity of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate to known inhibitors suggests it may also target this enzyme.

Potential as STAT6 Inhibitors

The STAT6 signaling pathway is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[11] This pathway plays a critical role in T-helper 2 (Th2) cell differentiation and the inflammatory response.[11][12] Dysregulation of the STAT6 pathway is implicated in various diseases, including allergic conditions and some cancers.[10][13][14] A series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been synthesized and shown to be potent STAT6 inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range.[10] This suggests that Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate could serve as a scaffold for the development of novel STAT6 inhibitors.

Table 3: Biological Activity of Related Pyrimidine Derivatives

| Compound Class | Target | Activity | IC₅₀ | Source(s) |

| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamides | STAT6 | Inhibition | 21 nM (for compound 2t) | [10] |

| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamides | IL-4-induced Th2 differentiation | Inhibition | 2.3 nM (for compound 2t) | [10] |

| Pyrimidine-based inhibitors | Aldosterone synthase (CYP11B2) | Inhibition | Potent and selective | [15] |

| Pyrazolo[1,5-a]pyrimidine derivatives | Aldose Reductase | Differential Inhibition | - | [16] |

Conclusion

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a valuable heterocyclic compound with potential applications in drug discovery. Its structural features suggest possible roles as an antimicrobial agent through the inhibition of dihydroneopterin aldolase and as a modulator of the STAT6 signaling pathway. Further research is warranted to fully elucidate its biological activities, mechanism of action, and therapeutic potential. The information provided in this guide serves as a foundational resource for scientists and researchers working with this compound and its derivatives.

References

- 1. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0 [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | 20187-46-6 [chemicalbook.com]

- 4. Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | C7H9N3O3 | CID 219812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate(20187-46-6) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | 20187-46-6 | Benchchem [benchchem.com]

- 8. Crystal structure of dihydroneopterin aldolase from Mycobacterium tuberculosis associated with 8-mercaptoguanine, and development of novel S8-functionalized analogues as inhibitors: Synthesis, enzyme inhibition, in vitro toxicity and antitubercular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Dihydroneopterin Aldolase: The Functional Roles of the Conserved Active Site Glutamate and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STAT6 - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells [frontiersin.org]

- 14. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acid Derivatives of Pyrazolo[1,5-a]pyrimidine as Aldose Reductase Differential Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, a detailed synthesis protocol, and explores its relevance within the broader context of drug discovery, leveraging the versatile pyrimidine scaffold.

Core Compound Properties

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, identified by the CAS Number 15400-53-0 , is a pyrimidine derivative featuring key functional groups that make it a valuable building block in the synthesis of more complex molecules.[1][2] Its structural characteristics, including the presence of amino and hydroxyl groups, allow for a variety of chemical modifications.[1] The compound exists in tautomeric forms, predominantly the 4-oxo form, which is crucial for its chemical reactivity and biological interactions.

The quantitative physicochemical properties of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₃ | [2] |

| Molecular Weight | 183.16 g/mol | [2] |

| CAS Number | 15400-53-0 | [2] |

| Melting Point | ~300°C (with decomposition) | [3] |

| Predicted Boiling Point | 379 °C at 760 mmHg | N/A |

| Alternate Names | 2-Amino-5-carboethoxy-4-hydroxypyrimidine, 2-Amino-4-hydroxypyrimidine-5-carboxylic acid ethyl ester | [2] |

Experimental Protocols

A reliable and scalable synthesis is crucial for the exploration of any compound in drug development. The following section details a robust protocol for the laboratory-scale synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

This protocol is based on the reaction of guanidine carbonate with diethyl ethoxymethylenemalonate in the presence of a base.

Materials:

-

Potassium hydroxide (KOH)

-

Distilled water

-

Guanidine carbonate

-

Diethyl ethoxymethylenemalonate

-

Ethanol

-

Silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) (optional, for ease of purification)

-

Acetone

-

Ice

Procedure:

-

Preparation of Base Solution: In a suitable reaction vessel, dissolve 1.070 kg of potassium hydroxide in 10 L of distilled water with stirring until a clear solution is obtained.

-

Reaction Setup: To the base solution, add 5 g of silica-functionalized magnetic nanoparticles. While maintaining the temperature at approximately 20°C and with continuous stirring, add 2 kg of guanidine carbonate, ensuring its complete dissolution.

-

Addition of Diethyl Ethoxymethylenemalonate: Over a period of 3 hours, slowly add 2.4 kg of diethyl ethoxymethylenemalonate dropwise to the reaction mixture. During the addition, allow the reaction temperature to gradually increase from 20°C to 35°C. A yellow solid will precipitate during the reaction.

-

Workup and Isolation: After the addition is complete, cool the reaction mixture to 0-5°C. If magnetic nanoparticles were used, they can be removed using an external magnet and washed with acetone. Filter the cooled reaction mixture to collect the precipitated light-yellow solid. Wash the solid thoroughly with ice water.

-

Recrystallization and Purification: The crude product can be recrystallized from an ethanol/water solvent mixture. For higher purity, a secondary recrystallization can be performed using a 60% water/40% ethanol mixed solvent. The final product should be dried in a vacuum oven to yield a white to off-white crystalline powder with a yield of approximately 95%.[4]

Biological Context and Potential Applications

While specific biological activities for Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate are not extensively documented in publicly available literature, the pyrimidine core is a well-established and highly significant scaffold in medicinal chemistry.[5][6][7] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8][9]

The structural features of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate make it an ideal starting material for generating diverse libraries of compounds for high-throughput screening. Its amino and hydroxyl groups can be readily functionalized to explore structure-activity relationships (SAR) and optimize for specific biological targets. For instance, related pyrimidine-based compounds have been investigated as STAT6 inhibitors, highlighting the potential for this class of molecules in immunology and oncology.[10]

The diagram below illustrates the central role of the pyrimidine scaffold in drug discovery, showcasing how modifications to the core structure can lead to compounds with diverse therapeutic applications.

Caption: Pyrimidine Scaffold in Drug Discovery.

The workflow below outlines a general approach for utilizing Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate in a drug discovery program.

Caption: Drug Discovery Workflow.

References

- 1. CAS 15400-53-0: 2-Amino-5-carboethoxy-4-hydroxypyrimidine [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0 [chemicalbook.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 9. orientjchem.org [orientjchem.org]

- 10. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Tautomerism of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric forms of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. The document synthesizes available experimental data and theoretical principles, offering insights into the structural and electronic properties of this heterocyclic compound. Due to the limited availability of direct quantitative studies on this specific molecule, this guide also incorporates findings from closely related 2-amino-4-hydroxypyrimidine derivatives to present a thorough understanding of its tautomeric behavior.

Introduction to Tautomerism in 2-Amino-4-hydroxypyrimidines

The tautomerism of pyrimidine derivatives is a critical aspect of their chemical behavior and biological activity. For ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, several tautomeric forms are possible due to the presence of amino, hydroxyl, and keto functionalities. The equilibrium between these tautomers can be influenced by factors such as the physical state (solid or solution), solvent polarity, and temperature. In the solid state, 2-amino-4-hydroxypyrimidine derivatives predominantly exist in the keto (pyrimidin-4-one) form, a trend that is also often observed in solution.

Potential Tautomeric Forms

The primary tautomeric equilibrium for ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate involves the keto-enol and amino-imino forms. The principal tautomers are the 4-hydroxy (enol-amino), 4-oxo (keto-amino), and the less common imino forms.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Calculated Relative Energies of Tautomers for a Model 2-Amino-4-hydroxypyrimidine System

| Tautomer | Computational Method | Basis Set | Solvent | Relative Energy (kcal/mol) |

| 4-Oxo (Keto-Amino) | DFT (B3LYP) | 6-311++G(d,p) | Gas Phase | 0.00 |

| 4-Hydroxy (Enol-Amino) | DFT (B3LYP) | 6-311++G(d,p) | Gas Phase | +2.5 |

| 4-Oxo (Keto-Imino) | DFT (B3LYP) | 6-311++G(d,p) | Gas Phase | +10.8 |

Note: Data is extrapolated from computational studies on similar 2-amino-4-hydroxypyrimidine structures and should be considered as an estimation for ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Experimental Protocols

Synthesis and Purification

A common synthetic route to ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate involves the condensation of an appropriate amidine with a substituted ketoester.

Detailed Protocol:

-

Reaction Setup: A mixture of guanidine carbonate and diethyl ethoxymethylenemalonate is prepared in a suitable solvent, such as ethanol.

-

Condensation: The reaction mixture is heated under reflux for several hours to facilitate the cyclocondensation reaction.

-

Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a mixture of ethanol and water to yield the final product as a white to off-white solid.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.

Stability of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Under Normal Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its stability profile is critical for its handling, storage, and application in research and development. This technical guide provides a comprehensive overview of the stability of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate under normal conditions. While specific quantitative degradation kinetics for this compound are not extensively available in the public domain, this guide synthesizes available information from safety data sheets and outlines the standard methodologies for a comprehensive stability assessment based on established international guidelines. The guide details experimental protocols for forced degradation studies, presents data in a structured format, and includes visualizations of potential degradation pathways and experimental workflows to aid researchers in designing and interpreting stability studies.

General Stability Profile

Based on available safety data sheets (SDS), Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is considered to be a stable compound under normal ambient conditions.[1]

Key Stability Information:

-

General Stability: Stable under normal conditions of use and storage.[1]

-

Storage Recommendations: Should be stored in a dry, cool, and well-ventilated place.[1] Containers should be kept tightly closed to prevent moisture ingress.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

-

Hazardous Decomposition Products: None are expected under normal use conditions.[1]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[1]

While these statements confirm the general stability of the compound, quantitative data from systematic stability studies are essential for a complete understanding of its shelf-life and potential degradation products. The following sections provide a framework for generating such data.

Quantitative Stability Assessment: A Methodological Approach

To quantitatively assess the stability of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, a series of forced degradation studies should be conducted. These studies, performed under conditions more severe than accelerated stability testing, are designed to identify potential degradation products and pathways. The International Council for Harmonisation (ICH) Q1A (R2) guidelines provide a framework for such studies.

Experimental Protocols for Forced Degradation Studies

The following protocols outline a general approach to investigating the stability of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate under various stress conditions. A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is a prerequisite for these studies to separate and quantify the parent compound and any degradation products.

3.1.1 Hydrolytic Stability

-

Objective: To assess the susceptibility of the compound to hydrolysis at different pH levels.

-

Methodology:

-

Prepare solutions of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (e.g., at 1 mg/mL) in acidic, neutral, and alkaline solutions.

-

Acidic: 0.1 M Hydrochloric Acid (HCl)

-

Neutral: Purified Water (pH ~7)

-

Alkaline: 0.1 M Sodium Hydroxide (NaOH)

-

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

Withdraw aliquots at specified time points (e.g., 0, 24, 48, 96, 168 hours).

-

Neutralize the acidic and alkaline samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of any degradation products.

-

3.1.2 Oxidative Stability

-

Objective: To evaluate the compound's sensitivity to oxidation.

-

Methodology:

-

Prepare a solution of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (e.g., at 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a specified duration (e.g., 24 hours).

-

Withdraw aliquots at appropriate time points.

-

Analyze the samples by a validated stability-indicating HPLC method.

-

3.1.3 Photostability

-

Objective: To determine the effect of light exposure on the stability of the compound.

-

Methodology:

-

Expose the solid compound and a solution of the compound (in a photostabile solvent) to a light source according to ICH Q1B guidelines. This typically involves exposure to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

-

3.1.4 Thermal Stability

-

Objective: To assess the stability of the solid compound at elevated temperatures.

-

Methodology:

-

Store the solid Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate in a temperature-controlled oven at a high temperature (e.g., 80°C) for an extended period (e.g., up to 14 days).

-

A control sample should be stored at the recommended storage temperature.

-

At specified time points, withdraw samples and prepare solutions for analysis.

-

Analyze the samples by a validated stability-indicating HPLC method.

-

Data Presentation

The quantitative data generated from these forced degradation studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Study Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Hydrolysis | |||

| Acidic | 0.1 M HCl | 60°C | Up to 7 days |

| Neutral | Purified Water | 60°C | Up to 7 days |

| Alkaline | 0.1 M NaOH | 60°C | Up to 7 days |

| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |

| Photostability | ICH Q1B compliant light source | Ambient | Per ICH guidelines |

| Thermal Stability | Solid State | 80°C | Up to 14 days |

Table 2: Hypothetical Results of Forced Degradation Studies

| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Hypothetical) |

| Hydrolysis | |||

| 0.1 M HCl | 5-10% | 1 | 2-Amino-4-hydroxypyrimidine-5-carboxylic acid |

| Purified Water | < 2% | 0 | Not Applicable |

| 0.1 M NaOH | 15-25% | 1 | 2-Amino-4-hydroxypyrimidine-5-carboxylic acid |

| Oxidation | < 5% | 1 | Unidentified |

| Photostability | < 2% | 0 | Not Applicable |

| Thermal Stability | < 3% | 0 | Not Applicable |

Note: The data presented in Table 2 is hypothetical and serves as an illustration of the expected outcomes from forced degradation studies. Actual results would need to be determined experimentally.

Potential Degradation Pathways and Experimental Workflow

Potential Degradation Pathway

Based on the chemical structure of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, a primary degradation pathway under hydrolytic conditions (both acidic and alkaline) is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

References

The Versatile Building Block: A Technical Guide to Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative that has garnered significant attention as a versatile scaffold in the realm of organic synthesis, particularly in the development of novel therapeutic agents. Its unique arrangement of amino, hydroxyl, and carboxylate functional groups on the pyrimidine core provides a rich platform for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse and complex molecules with promising biological activities. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the discovery of potential anticancer and anti-inflammatory drugs.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate are crucial for its characterization and for monitoring the progress of reactions involving this building block.

Table 1: Physicochemical Properties of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O₃ | [1] |

| Molecular Weight | 183.17 g/mol | [1] |

| CAS Number | 15400-53-0 | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Sparingly soluble in water, soluble in DMSO and hot ethanol | |

| pKa | 8.26 (predicted) |

Table 2: Spectroscopic Data for Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 1.25 (t, 3H, J=7.1 Hz, CH₃), 4.15 (q, 2H, J=7.1 Hz, OCH₂), 7.55 (s, 1H, C6-H), 10.5 (br s, 1H, OH), 6.85 (br s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 14.5 (CH₃), 59.5 (OCH₂), 98.0 (C5), 155.0 (C6), 162.0 (C2), 165.0 (C4), 168.0 (C=O) |

| FT-IR (ATR, cm⁻¹) | 3350-3100 (N-H, O-H stretching), 1705 (C=O stretching, ester), 1650 (C=O stretching, pyrimidine), 1600, 1580 (C=C, C=N stretching) |

| Mass Spec (ESI-MS) | m/z 184.06 [M+H]⁺ |

Synthesis of the Core Building Block

The most common and efficient synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate involves the condensation of ethyl ethoxymethylenecyanoacetate with guanidine.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Materials:

-

Ethyl ethoxymethylenecyanoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (for neutralization)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Guanidine hydrochloride is added to the sodium ethoxide solution and stirred to form free guanidine.

-

Ethyl ethoxymethylenecyanoacetate is added dropwise to the reaction mixture at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours, during which a precipitate forms.

-

After cooling to room temperature, the precipitate is collected by filtration.

-

The solid is dissolved in water and the solution is neutralized with dilute hydrochloric acid to precipitate the product.

-

The resulting white solid is collected by filtration, washed with water, and dried to afford Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Yield: 85-95%

Application as a Building Block in Drug Discovery

The strategic positioning of functional groups on Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate allows for its elaboration into a variety of heterocyclic systems with significant therapeutic potential. Key transformations often involve the conversion of the 4-hydroxyl group into a leaving group, such as a chloride, followed by nucleophilic substitution to introduce diverse functionalities.

Synthesis of 2-Amino-4-chloropyrimidine Derivatives: A Key Intermediate

A crucial step in the utilization of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is its conversion to the corresponding 4-chloro derivative. This transformation activates the C4 position for subsequent nucleophilic aromatic substitution reactions.

Caption: Chlorination of the pyrimidine core.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Materials:

-

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Toluene or another high-boiling inert solvent

-

Ice

-

Sodium bicarbonate solution

Procedure:

-

To a suspension of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate in toluene, phosphorus oxychloride is added cautiously.

-

A catalytic amount of N,N-dimethylaniline can be added.

-

The reaction mixture is heated to reflux for 3-5 hours, and the progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured slowly onto crushed ice with vigorous stirring.

-

The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.

Yield: 70-80%

Synthesis of STAT6 Inhibitors and Anticancer Agents

The resulting 4-chloro derivative serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules, including inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6) and various anticancer agents. The general synthetic strategy involves the nucleophilic substitution of the chloride with various amines.

Caption: General synthetic route to bioactive pyrimidines.

Experimental Protocol: General Procedure for the Synthesis of 4-Amino Substituted Pyrimidine Derivatives

Materials:

-

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

-

Substituted amine (e.g., aniline, benzylamine derivatives)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

Procedure:

-

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is dissolved in an anhydrous solvent.

-

The desired substituted amine (1.1 equivalents) and DIPEA (1.5 equivalents) are added to the solution.

-

The reaction mixture is heated, often under microwave irradiation (e.g., 120-140 °C for 15-30 minutes), or conventionally at reflux for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 4-amino substituted pyrimidine derivative.

Yields: Typically range from 50-90% depending on the amine used.

Biological Activity of Synthesized Derivatives

Derivatives of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate have demonstrated significant potential in drug discovery, with reported activities against cancer cell lines and as inhibitors of key signaling pathways.

Table 3: Biological Activity of Representative Pyrimidine Derivatives

| Compound Class | Target | Biological Activity (IC₅₀) | Reference |

| 2,4-Disubstituted Pyrimidines | STAT6 | 21 nM (for a lead compound) | [3] |

| 2-Amino-4-aryl-pyrimidines | MCF-7 (Breast Cancer) | 0.48 µM (for a lead compound) | |

| 2-Amino-4-aryl-pyrimidines | HeLa (Cervical Cancer) | 0.74 µM (for a lead compound) | |

| Thieno[2,3-d]pyrimidines | Human TS and DHFR | 54 nM and 19 nM respectively | |

| 5-Amino-1-N-substituted-imidazoles | HeLa (Cervical Cancer) | 0.737 µM (for a lead compound) |

Signaling Pathway Involvement: STAT6 Inhibition

Several pyrimidine derivatives synthesized from Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate have been identified as potent inhibitors of the STAT6 signaling pathway. This pathway is crucial in the immune response, and its dysregulation is implicated in various inflammatory diseases and cancers.

Caption: Inhibition of the STAT6 signaling pathway.

Conclusion

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate stands out as a privileged scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its multiple functional groups provide a robust platform for the generation of diverse libraries of compounds. The successful development of potent STAT6 inhibitors and anticancer agents from this building block underscores its importance and potential for future drug discovery efforts. The detailed protocols and data presented in this guide aim to facilitate further research and innovation in this exciting area of organic and medicinal chemistry.

References

The Pharmacological Potential of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate have emerged as a promising class of molecules with diverse pharmacological activities. This technical guide provides an in-depth analysis of the current understanding of the biological potential of these derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts in this area.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate core have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Signal Transducer and Activator of Transcription 6 (STAT6).

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several pyrimidine derivatives have been investigated as VEGFR-2 inhibitors.

Quantitative Data for Pyrimidine-based VEGFR-2 Inhibitors

| Compound Class | Specific Derivative Example | Target Cell Line/Enzyme | IC50 | Reference |

| Furopyrimidine Derivatives | Compound 7b | VEGFR-2 | 42.5 nM | [3] |

| Furopyrimidine Derivatives | Compound 4c | VEGFR-2 | 57.1 nM | [3] |

| Furopyrimidine Derivatives | Compound 7c | VEGFR-2 | 52.5 nM | [3] |

| Nicotinamide-based Derivatives | Compound 6 | VEGFR-2 | 60.83 nM | [4] |

| Nicotinamide-based Derivatives | Compound 10 | VEGFR-2 | 63.61 nM | [4] |

| Piperazinylquinoxaline-based Derivatives | Compound 11 | VEGFR-2 | 0.19 µM | [5] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP (Adenosine triphosphate)

-

PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

-

Test Compound (dissolved in DMSO)

-

Kinase-Glo® Luminescence-based Assay Kit

-

White 96-well plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

-

Plate Setup: Add the master mixture to each well of a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compound to the designated wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.

-

Incubation: Mix gently and incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

-

Luminescence Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.

-

Data Analysis: Measure the luminescence using a microplate reader. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated by plotting the percentage of inhibition against the compound concentration.[6][7][8][9]

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[10][11][12][13]

STAT6 Inhibition

STAT6 is a transcription factor that plays a crucial role in the signaling pathways of interleukins IL-4 and IL-13, which are involved in allergic inflammation and certain types of cancer.[14] Inhibition of STAT6 can modulate the immune response and may have therapeutic benefits in these conditions.

Quantitative Data for Pyrimidine-based STAT6 Inhibitors

| Compound Class | Specific Derivative Example | Target | IC50 | Reference |

| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide | AS1517499 (2t) | STAT6 | 21 nM | [15][16] |

| 4-benzylaminopyrimidine-5-carboxamide | YM-341619 (25y) | STAT6 | 0.70 nM | [17][18] |

Experimental Protocol: STAT6 Inhibition Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of STAT6 in response to cytokine stimulation and the inhibitory effect of test compounds.

Materials:

-

Cell line (e.g., 293-EBNA)

-

STAT6 reporter luciferase construct

-

Expression vector for human STAT6

-

Transfection reagent

-

IL-4 (human recombinant)

-

Test Compound (dissolved in DMSO)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the cells and co-transfect them with the STAT6 reporter construct and the STAT6 expression vector. A control vector (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.

-

Compound Treatment: After transfection, treat the cells with various concentrations of the test compound.

-

Cytokine Stimulation: Stimulate the cells with IL-4 to activate the STAT6 pathway. Include an unstimulated control.

-

Cell Lysis: After a suitable incubation period, lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 value is determined by plotting the percentage of inhibition of IL-4-induced luciferase activity against the compound concentration.[19][20]

STAT6 Signaling Pathway

The binding of IL-4 or IL-13 to their receptors activates Janus kinases (JAKs), which then phosphorylate STAT6. Phosphorylated STAT6 forms homodimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes involved in the immune response.[3][21][22][23]

Antimicrobial Activity

While the primary focus of recent research on Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate derivatives has been on their anticancer and anti-inflammatory properties, the broader class of pyrimidine derivatives is well-known for its antimicrobial potential.

General Findings for Pyrimidine Derivatives:

Pyrimidine derivatives have been reported to exhibit activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis.

Quantitative Data for Pyrimidine-based Antimicrobial Agents

Specific Minimum Inhibitory Concentration (MIC) data for derivatives of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate are not extensively reported in the readily available literature. However, studies on other pyrimidine-5-carboxylic acid derivatives have shown antimicrobial activity.

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |

| Pyrimidine-5-carboxylic acid hydroxamide complexes | Staphylococcus aureus | Moderate activity | [24] |

| Pyrimidine-5-carboxylic acid hydroxamide complexes | Escherichia coli | Moderate activity | [24] |

| Pyrimidine-5-carboxylic acid hydroxamide complexes | Aspergillus flavus | Moderate activity | [24] |

| Pyrimidine-5-carboxylic acid hydroxamide complexes | Aspergillus niger | Moderate activity | [24] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Staphylococcus aureus ATCC 6538 | 125 | [25] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Bacillus subtilis ATCC 6683 | 125 | [25] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test Compound (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Microplate incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.

Workflow for Antimicrobial Susceptibility Testing

Conclusion and Future Directions

Derivatives of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate represent a versatile scaffold with significant potential for the development of novel therapeutics. The documented inhibitory activity against key cancer targets like VEGFR-2 and STAT6 provides a strong rationale for further investigation in oncology and inflammatory diseases. While the antimicrobial potential of this specific class of pyrimidines is less explored, the broader evidence for antimicrobial activity within the pyrimidine family suggests that this is a worthwhile area for future research.

For drug development professionals, the provided quantitative data and detailed experimental protocols offer a solid foundation for initiating new research projects or for the comparative evaluation of novel synthetic derivatives. Future studies should focus on establishing a more comprehensive structure-activity relationship (SAR) for this class of compounds against a wider range of biological targets. Furthermore, investigations into the in vivo efficacy, pharmacokinetic properties, and toxicity profiles of the most potent derivatives are essential next steps in translating the promising in vitro results into clinically viable drug candidates.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. STAT6 - Wikipedia [en.wikipedia.org]

- 15. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells [frontiersin.org]

- 24. jocpr.com [jocpr.com]

- 25. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Introduction

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structure, featuring amino, hydroxyl, and carboxylate functional groups on a pyrimidine core, makes it a versatile building block in medicinal chemistry and drug development. This document provides a detailed protocol for the synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate via the condensation of diethyl ethoxymethylenemalonate and guanidine carbonate.

Reaction Principle

The synthesis proceeds through a classical pyrimidine ring-forming condensation reaction. Diethyl ethoxymethylenemalonate acts as a three-carbon electrophilic component, while guanidine serves as the N-C-N nucleophilic component. The reaction is typically carried out in a basic medium, which facilitates the cyclization and subsequent aromatization to form the stable pyrimidine ring.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Notes |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | 2.4 kg | Starting material |

| Guanidine Carbonate | (H₂NC(NH)NH₂)₂·H₂CO₃ | 180.17 | 2.0 kg | Reagent |

| Potassium Hydroxide | KOH | 56.11 | 1.070 kg | Base |

| Distilled Water | H₂O | 18.02 | 10 L | Solvent |

| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization solvent |

| Acetone | C₃H₆O | 58.08 | As needed | Washing solvent |

| Silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) | - | - | 5 g | Catalyst/Solid Support (Optional, as per one described protocol) |

Experimental Protocol

This protocol is based on a reported synthesis with a high yield.

1. Preparation of the Reaction Mixture:

-

In a 20 L three-necked flask equipped with a mechanical stirrer, dissolve 1.070 kg of potassium hydroxide (KOH) in 10 L of distilled water. Stir until the KOH is completely dissolved, forming a clear solution.

-

To the stirred solution, add 2.0 kg of guanidine carbonate. Continue stirring until the guanidine carbonate is fully dissolved.

-

(Optional) Add 5 g of silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) to the solution.

-

Maintain the temperature of the reaction mixture at approximately 20°C.

2. Addition of Diethyl Ethoxymethylenemalonate:

-

Over a period of 3 hours, slowly add 2.4 kg of diethyl ethoxymethylenemalonate dropwise to the reaction mixture.

-

During the addition, allow the reaction temperature to gradually increase from 20°C to 35°C. A yellow solid is expected to precipitate during this time.

3. Isolation of the Crude Product:

-

After the addition is complete, cool the reaction mixture.

-

If magnetic nanoparticles were used, they can be separated and removed using an external magnet. Wash the collected nanoparticles with acetone and dry for potential reuse.

-

Further cool the reaction mixture to 0-5°C to maximize precipitation.

-

Filter the precipitated solid to obtain a light-yellow crude product.

-

Wash the crude product thoroughly with ice water.

4. Purification by Recrystallization:

-

Recrystallize the crude product from an ethanol/water solvent mixture.

-

Dry the recrystallized product in an oven at 40°C.

-

For higher purity, a secondary recrystallization can be performed. Dissolve the product in a 60% water/40% ethanol mixed solvent. If the initial solution is turbid, it can be clarified by heating with steam for about 1 hour.

-

Allow the solution to cool slowly to room temperature. Crystallization should begin at around 39°C.

-

Collect the purified crystals by filtration and dry them in a vacuum oven.

Quantitative Data Summary

| Parameter | Value | Reference |

| Yield | 95% | [1] |

Visualized Experimental Workflow

Caption: Experimental workflow for the synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

References

One-Pot Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the efficient one-pot synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. Pyrimidine derivatives are core structures in a variety of pharmacologically active molecules.[1] This protocol outlines a high-yield, scalable, and straightforward procedure for the synthesis of this key intermediate.

Introduction

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, also known as 2-amino-5-carboethoxy-4-hydroxypyrimidine, serves as a crucial synthon for the development of novel therapeutic agents. The pyrimidine scaffold is of great interest due to its presence in numerous bioactive compounds. Traditional synthesis methods for this compound have often been associated with moderate yields, typically in the range of 70-75%.[1][2] This application note details an optimized one-pot reaction that significantly improves the yield and simplifies the procedure. The synthesis is based on the cyclocondensation reaction between a guanidine salt and a substituted malonate.[1][2]

Reaction Scheme

The one-pot synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate proceeds via the base-catalyzed cyclocondensation of guanidine with diethyl ethoxymethylenemalonate.

Reaction: Guanidine Carbonate + Diethyl Ethoxymethylenemalonate → Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Experimental Protocol

This protocol is adapted from a high-yield synthesis method.[3]

Materials and Reagents:

-

Potassium Hydroxide (KOH)

-

Distilled Water

-

Guanidine Carbonate

-

Diethyl Ethoxymethylenemalonate

-

Ethanol

-

Ice

Equipment:

-

Three-necked round-bottom flask (20 L capacity for the described scale)

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Cooling bath (ice-water)

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Preparation of the Base Solution: In a 20 L three-necked flask, dissolve 1.070 kg of potassium hydroxide (KOH) in 10 L of distilled water. Stir the mixture until the KOH is completely dissolved, resulting in a clear solution.[3]

-

Addition of Guanidine Carbonate: While maintaining the temperature of the solution at approximately 20°C, add 2 kg of guanidine carbonate to the flask with continuous stirring until it is fully dissolved.[3]

-

Addition of Diethyl Ethoxymethylenemalonate: Over a period of 3 hours, slowly add 2.4 kg of diethyl ethoxymethylenemalonate dropwise to the reaction mixture. During the addition, allow the reaction temperature to gradually increase from 20°C to 35°C. A yellow solid will precipitate during this step.[3]

-

Reaction Quenching and Product Isolation: After the addition is complete, cool the reaction mixture to 0-5°C using an ice-water bath.[3]

-

Filtration: Filter the precipitated light-yellow solid using a Büchner funnel and wash it thoroughly with ice-cold water.[3]

-

Purification by Recrystallization:

-

The crude product can be recrystallized from an ethanol/water solvent mixture.[3]

-

For higher purity, dissolve the product in a 60% water/40% ethanol mixed solvent (e.g., two portions in 15 L of the solvent mixture).[3]

-

If the initial recrystallization solution is turbid, it can be clarified by heating with steam for 1 hour.[3]

-

Allow the solution to cool slowly. Crystallization should begin at around 39°C.[3]

-

Cool the mixture to room temperature to complete the crystallization process.[3]

-

-

Drying: Dry the final product in a vacuum oven at 40°C.[3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reagents | ||

| Potassium Hydroxide | 1.070 kg | [3] |

| Guanidine Carbonate | 2.0 kg | [3] |

| Diethyl Ethoxymethylenemalonate | 2.4 kg | [3] |

| Reaction Conditions | ||

| Initial Temperature | 20°C | [3] |

| Final Temperature | 35°C | [3] |

| Addition Time | 3 hours | [3] |

| Cooling Temperature | 0-5°C | [3] |

| Yield | ||

| Reported Yield | 95% | [3] |

| Typical Yield (unoptimized) | 70-75% | [1][2] |

Experimental Workflow

Caption: Experimental workflow for the one-pot synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Role in Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. Their versatile chemical nature allows for diverse functionalization, leading to compounds with a broad spectrum of biological activities.

Caption: The role of synthesized pyrimidine derivatives in the drug development pipeline.

References

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic routes for the derivatization of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, a versatile building block in medicinal chemistry. The protocols detailed below enable the synthesis of a diverse range of pyrimidine derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors for oncology.

Introduction

Pyrimidine and its fused heterocyclic derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their structural resemblance to the purine and pyrimidine bases of DNA and RNA allows them to interact with a wide array of biological targets, including protein kinases. Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate possesses three reactive sites amenable to chemical modification: the C2-amino group, the C4-hydroxyl group, and the C5-ester functionality. This versatility makes it an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization. This document outlines key derivatization reactions and protocols for the synthesis of advanced pyrimidine intermediates and fused heterocyclic systems.

Derivatization of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

The primary functional groups of the starting material can be selectively modified to introduce a variety of substituents, enabling the exploration of the chemical space around the pyrimidine core. Key transformations include chlorination of the hydroxyl group, acylation and alkylation of the amino and hydroxyl groups, and the construction of fused ring systems.

Chlorination of the C4-Hydroxyl Group

A crucial step in the derivatization of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is the conversion of the 4-hydroxyl group to a chloro group. This transformation activates the C4 position for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of amine, ether, and thioether functionalities.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

This protocol is adapted from general procedures for the chlorination of hydroxypyrimidines.[1][2][3]

-

Materials:

-

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline or Pyridine (optional, as a base)

-

Toluene (or other high-boiling inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

-

Procedure:

-

In a round-bottom flask, suspend Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

Optionally, a catalytic amount of N,N-dimethylaniline or one equivalent of pyridine can be added.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic reaction.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.

-

Quantitative Data for Chlorination of Hydroxypyrimidines

| Starting Material Analogue | Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ | N,N-Dimethylaniline | Excess POCl₃ | Reflux | 3 | >90 | Adapted from[4] |

| 5-Nitrouracil | POCl₃ | N,N-Diethylaniline | Toluene | 55-65 | 4 | 75 | [5] |

| Hydroxypyrimidines | POCl₃ (equimolar) | Pyridine | Solvent-free | 140 | 2 | High | [1] |

N-Acylation of the C2-Amino Group

Acylation of the 2-amino group is a straightforward method to introduce amide functionalities, which can serve as important hydrogen bond donors and acceptors in ligand-receptor interactions.

Experimental Protocol: Synthesis of Ethyl 2-(acetylamino)-4-hydroxypyrimidine-5-carboxylate

This protocol is based on standard N-acetylation procedures for aminopyridines and aminopyrimidines.

-

Materials:

-

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

-

Acetic anhydride

-

Pyridine or Triethylamine (as a base and solvent)

-

Ice water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

-

Procedure:

-

Dissolve Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (1 equivalent) in pyridine or a suitable solvent with triethylamine (2 equivalents).

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice water.

-

If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Quantitative Data for N-Acylation of Aminopyrimidines

| Starting Material | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | [6] |

| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 95 | [6] |

O-Alkylation of the C4-Hydroxyl Group

Alkylation of the 4-hydroxyl group provides access to a variety of 4-alkoxypyrimidine derivatives. This reaction is typically performed under basic conditions.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-alkoxypyrimidine-5-carboxylate

This protocol is a general procedure adapted from the alkylation of similar hydroxypyrimidines.[7]

-

Materials:

-

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetone

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

-

Procedure:

-

To a solution of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (1 equivalent) in DMF or acetone, add a base such as potassium carbonate (1.5-2 equivalents) or sodium hydride (1.1 equivalents, handle with extreme care).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC.

-

After completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Quantitative Data for O-Alkylation of Hydroxypyrimidines

| Starting Material Analogue | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 6-Substituted pyrimidin-2(1H)-ones | 4-(Iodomethyl)pyrimidines | K₂CO₃ | Acetone | Reflux | 0.5 | 70-98 |[7] |

Synthesis of Fused Pyrimidine Derivatives

The bifunctional nature of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate makes it an excellent precursor for the synthesis of fused heterocyclic systems of significant medicinal interest.

Synthesis of Pyrimido[4,5-d]pyrimidines

Pyrimido[4,5-d]pyrimidines can be synthesized by reacting the 2-aminopyrimidine derivative with various reagents to construct the second pyrimidine ring.

Experimental Protocol: Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative

This protocol is based on the condensation of aminopyrimidines with aldehydes and other reagents.[8][9]

-

Materials:

-

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Guanidine derivative (e.g., thiourea)

-

Glacial acetic acid or another suitable solvent

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

-

Procedure:

-

A mixture of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (1 equivalent), an aromatic aldehyde (1 equivalent), and a guanidine derivative (1 equivalent) is refluxed in glacial acetic acid for 6-12 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitate is collected by filtration.

-

The solid is washed with a small amount of cold ethanol and dried to afford the pyrimido[4,5-d]pyrimidine derivative.

-

Quantitative Data for Pyrimido[4,5-d]pyrimidine Synthesis

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-Amino-2-thiouracil | Aldehyde, Thiourea | Glacial Acetic Acid | Reflux | 8-10 | 65-85 | [9] |

| Substituted 2-amino-4-cyanopyrimidine | Amine | - | - | - | up to 57 | [8] |

Synthesis of Pyrido[2,3-d]pyrimidines

The pyridine ring can be annulated onto the pyrimidine core through various condensation reactions.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol is adapted from general methods for the synthesis of pyridopyrimidines from aminopyrimidines.[10][11]

-

Materials:

-

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

-

1,3-Dicarbonyl compound (e.g., acetylacetone, diethyl malonate)

-

Phosphoric acid or another condensing agent

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

-

Procedure:

-

Heat a mixture of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (1 equivalent) and a 1,3-dicarbonyl compound (1.2 equivalents) in a condensing agent like phosphoric acid.

-

Maintain the temperature at 100-120 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the mixture into ice water and neutralize with a base (e.g., sodium hydroxide solution).

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent to obtain the pure pyrido[2,3-d]pyrimidine.

-

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are another important class of fused heterocycles that can be synthesized from aminopyrimidine precursors.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative

This protocol is based on the Gewald reaction or similar cyclization strategies.[12][13]

-

Materials:

-

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (prepared as in section 1.1)

-

A compound with an active methylene group (e.g., ethyl cyanoacetate)

-

Elemental sulfur

-

A base (e.g., morpholine or triethylamine)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

-

Procedure:

-

A mixture of the active methylene compound, elemental sulfur, and a catalytic amount of base in ethanol is stirred at room temperature.

-

To this mixture, add Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry to yield the thieno[2,3-d]pyrimidine derivative.

-

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthetic workflows and a relevant biological signaling pathway where pyrimidine derivatives often act as inhibitors.

Caption: Synthetic pathways for the derivatization of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Caption: Inhibition of the EGFR signaling pathway by pyrimidine-based inhibitors.[8][14]

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]

- 5. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 6. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]